2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol
Overview
Description
The compound “2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to bind to various receptors in the body . The molecule also contains a cyclopentyl group, a five-membered ring, and a 2-chloro-3,4-dimethoxybenzyl group, which is a benzene ring substituted with chlorine and methoxy groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual ring structures, followed by their functionalization and coupling . The 2-chloro-3,4-dimethoxybenzyl group could potentially be synthesized from 2,4-dimethoxybenzyl alcohol .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, while the cyclopentyl group is a saturated five-membered carbon ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, while the benzene ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the polarity of its functional groups, and its overall charge would influence properties such as solubility, melting point, and boiling point .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[(2-chloro-3,4-dimethoxyphenyl)methyl]-1-cyclopentylpiperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN2O3/c1-25-18-8-7-15(19(21)20(18)26-2)13-22-10-11-23(16-5-3-4-6-16)17(14-22)9-12-24/h7-8,16-17,24H,3-6,9-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUPFJXFQVPBJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(C(C2)CCO)C3CCCC3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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